Welcome to the BenchChem Online Store!
molecular formula C11H18O5 B1293608 Diethyl 4-oxoheptanedioate CAS No. 6317-49-3

Diethyl 4-oxoheptanedioate

Cat. No. B1293608
M. Wt: 230.26 g/mol
InChI Key: ZGBUXZJMZBBISR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09023864B2

Procedure details

To EtOH (27.8 L), triethyl orthoformate (9.26 L, 55.6 mol) and diethyl 4-oxopimelate (5.93 L, 27.8 mol) was added p-toluenesulfonic acid monohydrate (0.053 kg, 0.278 mol), and the reaction mixture was heated to 77.0° C. with stirring for 20 h. Heating was discontinued, and ethanol was removed by distillation under vacuum, starting with the batch at 63° C. The remaining orange ketal solution was dissolved in toluene (32 L) and transferred to a 100-L extractor that had been charged with 2% NaHCO3 (24 L), with stirring.
Quantity
9.26 L
Type
reactant
Reaction Step One
Quantity
5.93 L
Type
reactant
Reaction Step One
Quantity
0.053 kg
Type
reactant
Reaction Step One
Name
Quantity
27.8 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OCC)(OCC)[O:2][CH2:3][CH3:4].[O:11]=[C:12]([CH2:20][CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH2:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16].O.[C:28]1(C)C=CC(S(O)(=O)=O)=C[CH:29]=1>CCO>[CH2:28]([O:11][C:12]([O:2][CH2:3][CH3:4])([CH2:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:20][CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH3:29] |f:2.3|

Inputs

Step One
Name
Quantity
9.26 L
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
5.93 L
Type
reactant
Smiles
O=C(CCC(=O)OCC)CCC(=O)OCC
Name
Quantity
0.053 kg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
27.8 L
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
77 °C
Stirring
Type
CUSTOM
Details
with stirring for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
ethanol was removed by distillation under vacuum
CUSTOM
Type
CUSTOM
Details
starting with the batch at 63° C
DISSOLUTION
Type
DISSOLUTION
Details
The remaining orange ketal solution was dissolved in toluene (32 L)
ADDITION
Type
ADDITION
Details
had been charged with 2% NaHCO3 (24 L)
STIRRING
Type
STIRRING
Details
with stirring

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
C(C)OC(CCC(=O)OCC)(CCC(=O)OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.